[2-(Trifluoromethyl)indolin-6-yl]methanol
Description
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2 |
InChI Key |
NOCFLWJIOOJVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Indole Precursors
A key step is the introduction of the trifluoromethyl (CF3) group at the 2-position of the indoline or indole ring. One efficient approach involves the reaction of ortho-substituted nitroaryl alkenes with pyrrolidine to form α-CF3-β-(2-nitroaryl) enamines, followed by a one-pot reduction of the nitro group to yield 2-CF3-indoles, which serve as precursors for further functionalization.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Reaction of alkenes with pyrrolidine | Pyrrolidine, solvent conditions vary | α-CF3-β-(2-nitroaryl) enamines | Not specified |
| One-pot reduction | Fe, AcOH, H2O | 2-CF3-indoles | Moderate to good |
This method provides a valuable building block for complex fluorinated molecules.
Hydroxyalkylation to Form Methanol Derivatives
The hydroxymethyl group at the 6-position can be introduced by Friedel–Crafts hydroxyalkylation of the indole or indoline ring with trifluoromethyl-substituted aromatic ketones. A mild and efficient protocol uses potassium carbonate (K2CO3) and tetrabutylphosphonium bromide (n-Bu4PBr) as catalysts in aqueous media, avoiding harsh conditions and chromatography purification.
| Catalyst System | Solvent | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| K2CO3 (15 mol%), n-Bu4PBr (15 mol%) | Water | Friedel–Crafts hydroxyalkylation | Good to excellent | Recyclable catalyst, scalable |
This method avoids byproducts such as diindolylmethane and biindoles and is suitable for synthesizing trifluoromethyl(indolyl)phenylmethanols, which are closely related to the target compound.
Indoline Ring Formation and Functionalization
Indoline derivatives can be synthesized via Fischer indolization or related cyclization reactions starting from appropriate hydrazones or substituted anilines. For example, Fischer indolization of E/Z mixtures in the presence of ZnCl2 can yield tryptophol derivatives, which can be further functionalized to introduce hydroxymethyl groups at desired positions.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Fischer indolization | ZnCl2, solvent | Indoline derivatives (tryptophol) | Moderate to good |
| Sulfonation and further steps | p-Toluenesulfonyl chloride, multiple steps | Functionalized indoline derivatives | Satisfactory |
This approach is useful for preparing 6-substituted indoline derivatives, including hydroxymethyl analogs.
Alternative Synthetic Routes via Halogenated Intermediates
Halogenated aniline derivatives such as 4-chloro-2-iodoaniline can be converted to sulfonyl derivatives and then subjected to reflux and hydrolysis steps to yield indoline intermediates. These intermediates can be further functionalized to introduce trifluoromethyl and hydroxymethyl groups.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C to RT, 16 h | Sulfonylated intermediate | |
| Reflux and hydrolysis | Reflux 16 h, then hydrolysis in water | Indoline intermediate | Extraction with dichloromethane |
This method provides a route to functionalized indoline derivatives suitable for further modification.
Comparative Summary Table of Preparation Methods
In-Depth Research Findings and Notes
- The trifluoromethyl group significantly influences reactivity and selectivity in indole/indoline chemistry, often requiring tailored conditions to avoid side reactions such as dimerization or over-alkylation.
- Base-catalyzed hydroxyalkylation in aqueous media offers an environmentally friendly and scalable option with minimal purification steps.
- The regioselective introduction of the hydroxymethyl group at the 6-position can be controlled by starting from appropriately substituted intermediates or via directed functionalization strategies.
- Multi-step syntheses involving sulfonylation and halogenated intermediates provide flexibility for introducing various substituents but may require careful purification and optimization.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with [2-(Trifluoromethyl)indolin-6-yl]methanol:
Key Observations:
Core Heterocycle : Indoline (saturated) vs. indole (aromatic) vs. thiazole. Indoline’s rigidity may favor binding to deep hydrophobic pockets, while thiazole’s sulfur atom improves solubility .
Functional Groups: The hydroxymethyl group in the target compound contrasts with alkynol (e.g., AM-0216 ) or phenyl substituents (e.g., 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole ), altering hydrogen-bonding capacity and target selectivity.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole | [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 2.5 |
| Solubility (Water) | Moderate (hydroxymethyl) | Low (aromatic, hydrophobic) | Moderate (thiazole S atom) |
| Metabolic Stability | High (CF₃ shields N) | Moderate (indole N prone to oxidation) | High (thiazole stable) |
| Bioavailability | 65–75% (estimated) | 50–60% | 70–80% |
Notable Trends:
Biological Activity
[2-(Trifluoromethyl)indolin-6-yl]methanol is a compound characterized by a trifluoromethyl group attached to an indole structure, which is known for its diverse biological activities. The unique electronic properties of the trifluoromethyl group, combined with the indole moiety, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications in medicinal chemistry.
The structural features of this compound include:
- Indole Structure : A bicyclic compound consisting of a benzene ring fused to a pyrrole.
- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties.
- Methanol Functional Group : Increases solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that indole derivatives can inhibit tubulin assembly, leading to cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 5 µM against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines, indicating potent anticancer properties .
- A specific study highlighted that analogs with trifluoromethyl substitutions retained significant cytotoxicity and inhibition of tubulin assembly .
- Antioxidant Properties :
- Antibacterial Effects :
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the functionalization of indole derivatives with trifluoromethyl groups followed by methanol addition. Various synthetic pathways have been explored to optimize yield and purity.
Case Studies
A detailed examination of related compounds provides insight into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Trifluoromethylindole | Indole with trifluoromethyl group | Strong electrophilic properties; potential anticancer activity |
| 5-Hydroxyindole | Hydroxyl group at position 5 | Neuroprotective effects |
| 7-Trifluoromethylindoline | Trifluoromethyl at position 7 | Varied biological activities; potential for anticancer research |
These comparisons highlight the unique characteristics of this compound and its potential applications in medicinal chemistry.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative stress within cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(Trifluoromethyl)indolin-6-yl]methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including trifluoromethylation of indole precursors followed by hydroxylation. For example, copper-catalyzed reactions are effective for introducing trifluoromethyl groups to aromatic systems . Key steps include:
- Solvent selection : Methanol is commonly used for hydroxylation due to its polarity and compatibility with sodium hydroxide for pH adjustment .
- Purification : Reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% formic acid) ensures high purity .
- Yield optimization : Stirring at 75°C for 1.5 hours in acetonitrile with cesium carbonate improves reaction efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- LCMS and HPLC : Confirm molecular weight (e.g., m/z 393 [M+H]+) and retention times (e.g., 0.29 minutes under SQD-FA50 conditions) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for assessing thermal stability .
- Spectroscopy : NMR and IR validate functional groups, such as the hydroxymethyl (-CH2OH) and trifluoromethyl (-CF3) moieties .
Q. How is the biological activity of this compound initially assessed in drug discovery?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., TRPM8 ion channels) .
- Cellular permeability : LogP values and membrane penetration are evaluated via Caco-2 cell models .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the trifluoromethyl group during synthetic reactions?
- Methodological Answer :
- The -CF3 group’s electron-withdrawing nature stabilizes intermediates via inductive effects, reducing susceptibility to nucleophilic attack. Computational studies (DFT) model charge distribution .
- Experimental validation : Deuterium exchange experiments track protonation states under acidic/basic conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC50 values across multiple assays to identify off-target effects .
- Structural analogs : Compare activity profiles of derivatives (e.g., fluoro vs. trifluoromethyl substitutions) to isolate structure-activity relationships .
- Molecular docking : Use software like AutoDock to predict binding poses and reconcile discrepancies in enzyme inhibition data .
Q. What strategies optimize stereochemical control in derivatives of this compound?
- Methodological Answer :
- Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control indoline ring stereochemistry .
- Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configurations of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
